1-(2,4-Dimethylbenzoyl)azetidin-3-ol
Overview
Description
1-(2,4-Dimethylbenzoyl)azetidin-3-ol is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
The synthesis of 1-(2,4-Dimethylbenzoyl)azetidin-3-ol typically involves the reaction of 2,4-dimethylbenzoyl chloride with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Dimethylbenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, leading to various biological effects. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to nucleophilic attack and other chemical transformations. This reactivity is harnessed in various applications, including drug development and material science .
Comparison with Similar Compounds
1-(2,4-Dimethylbenzoyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
Azetidine-2-one: Known for its use in β-lactam antibiotics.
3-Aminoazetidine: Studied for its potential as a building block in peptide synthesis.
N-Benzylazetidine: Used in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-11(9(2)5-8)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOZJOCUYYAEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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